1-(3,4-Dimethoxybenzyl)-4-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]piperazine
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Overview
Description
1-(3,4-Dimethoxybenzyl)-4-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]piperazine is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dimethoxybenzyl)-4-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]piperazine typically involves the following steps:
Formation of the Piperazine Core: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Attachment of the Benzyl Groups: The benzyl groups can be introduced through nucleophilic substitution reactions using appropriate benzyl halides.
Methoxylation: The methoxy groups can be introduced through methylation reactions using reagents like dimethyl sulfate or methyl iodide.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to maximize yield and purity. Catalysts and solvents are chosen to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-Dimethoxybenzyl)-4-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]piperazine can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Benzyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3,4-Dimethoxybenzyl)-4-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]piperazine involves its interaction with specific molecular targets and pathways. These may include:
Receptor Binding: Binding to specific receptors in the body, leading to modulation of biological pathways.
Enzyme Inhibition: Inhibiting the activity of specific enzymes, affecting metabolic processes.
Signal Transduction: Modulating signal transduction pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
1-(3,4-Dimethoxybenzyl)piperazine: Lacks the additional benzodioxol group.
4-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]piperazine: Lacks the dimethoxybenzyl group.
Uniqueness
1-(3,4-Dimethoxybenzyl)-4-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]piperazine is unique due to the presence of both the dimethoxybenzyl and benzodioxol groups, which may confer distinct biological activities and chemical properties compared to its analogs.
Properties
Molecular Formula |
C22H28N2O5 |
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Molecular Weight |
400.5 g/mol |
IUPAC Name |
1-[(3,4-dimethoxyphenyl)methyl]-4-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]piperazine |
InChI |
InChI=1S/C22H28N2O5/c1-25-18-5-4-16(10-19(18)26-2)13-23-6-8-24(9-7-23)14-17-11-20(27-3)22-21(12-17)28-15-29-22/h4-5,10-12H,6-9,13-15H2,1-3H3 |
InChI Key |
VXWPEMVBMUDHKS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2CCN(CC2)CC3=CC4=C(C(=C3)OC)OCO4)OC |
Origin of Product |
United States |
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